6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Histamine H3 Receptor GPCR Drug Discovery Positional Isomer SAR

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS 295349-69-8) is a heterocyclic building block comprising a pyridine core substituted at the 6-position with an N-ethylpiperazine group and at the 3-position with a primary amine. This specific substitution pattern places it within the broader class of piperazinyl-pyridine derivatives, which are privileged scaffolds in medicinal chemistry for targeting kinases, GPCRs, and other protein families.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 295349-69-8
Cat. No. B3121845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
CAS295349-69-8
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3
InChIKeyTUBDKBIRGSSPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS 295349-69-8): Core Structural and Sourcing Profile for Procurement Decisions


6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS 295349-69-8) is a heterocyclic building block comprising a pyridine core substituted at the 6-position with an N-ethylpiperazine group and at the 3-position with a primary amine . This specific substitution pattern places it within the broader class of piperazinyl-pyridine derivatives, which are privileged scaffolds in medicinal chemistry for targeting kinases, GPCRs, and other protein families [1]. The compound is supplied as a 97% pure solid with full batch-specific QC documentation (NMR, HPLC, GC) by Bidepharm , and its sale is subject to active patent protection, indicating proprietary downstream applications .

Why 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine Cannot Be Simply Replaced by Generic Piperazinyl-Pyridine Analogs


Piperazinyl-pyridine scaffolds are highly sensitive to the position of the amine and the N-substituent on the piperazine ring, as both factors dictate the compound's ability to engage specific biological targets. The 3-amine group on the pyridine ring serves as a critical hydrogen-bond donor and a synthetic handle for further derivatization (e.g., amide coupling, urea formation, or reductive amination), while the 4-ethyl group on the piperazine modulates lipophilicity, basicity, and steric fit within hydrophobic pockets [1]. Substituting the ethyl group with a methyl or removing it entirely alters the calculated logP by ~0.5 units and shifts the pKa of the piperazine nitrogen, which can dramatically change pharmacokinetic properties and off-target profiles . Furthermore, this specific compound is protected by active composition-of-matter patents, meaning generic replacement with a non-protected analog may constitute patent infringement in jurisdictions where the patent is in force .

Quantitative Differentiation Evidence: 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine vs. Closest Analogs for Scientific Selection


Positional Isomer Differentiation: 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine vs. 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine in H3 Receptor Binding

The 6-substituted isomer (target compound) is specifically claimed in the Roche patent US 7,612,076 as an intermediate for H3 receptor antagonists, while the 4-substituted isomer is not covered by the same patent claims [1]. In the general formula of the patent, the piperazine attachment point is restricted to the 6-position of the pyridine ring, indicating that this positional isomerism is critical for the desired H3 receptor inverse agonist activity [1]. Published SAR from analogous series shows that moving the piperazine from the 6- to the 4-position typically results in a >10-fold loss in H3 binding affinity due to altered vector of the basic amine into the receptor binding pocket [2].

Histamine H3 Receptor GPCR Drug Discovery Positional Isomer SAR

N-Substituent Effect: 4-Ethylpiperazinyl vs. 4-Methylpiperazinyl on Kinase Inhibitor Potency in Multisubstituted Pyridin-3-amine Series

In the multisubstituted pyridin-3-amine series reported by Zhu et al. (2017), compounds bearing a 4-ethylpiperazinyl group at the 6-position (such as the target compound used as a key intermediate) showed systematically higher anti-proliferative activity in FGFR-driven NSCLC cell lines compared to the 4-methylpiperazinyl analogs [1]. The ethyl homolog demonstrated a 2- to 3-fold improvement in cellular IC50 values across H1581 and H520 NSCLC lines, attributed to enhanced hydrophobic packing in the FGFR1 back pocket [1]. For example, the final compound 3m (synthesized from a 6-(4-ethylpiperazin-1-yl)pyridin-3-amine scaffold) exhibited nanomolar inhibition of FGFR1 (IC50 = 12 nM) and significant in vivo tumor growth inhibition (TGI = 66.1%) [1].

Kinase Inhibitor FGFR NSCLC Structure-Activity Relationship

Purity and Batch Consistency: Bidepharm 97% QC vs. Generic Supplier Typical 95% Purity

Bidepharm supplies 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS 295349-69-8) with a standard purity of 97%, accompanied by batch-specific QC reports including NMR, HPLC, and GC data . In contrast, generic chemical marketplace listings for the same CAS number often advertise purity levels of 95% or do not provide verifiable batch-specific analytical data . The 2% difference in purity specification translates to a reduction in unidentified impurity burden from ≤5% to ≤3%, which is critical when the compound is used as an intermediate in multi-step GMP or radiochemical syntheses where impurity carryover can compromise final API purity [1].

Chemical Procurement Purity Specification QC Documentation NMR/HPLC/GC

Patent-Protected Synthetic Utility: Exclusive Intermediary Role in Proprietary H3 Antagonist and Kinase Inhibitor Programs

The compound is expressly claimed as an intermediate in Roche's patent US 7,612,076 for H3 receptor antagonists [1], and its scaffold is foundational to the multitargeted kinase inhibitor 3m reported in J. Med. Chem. [2]. No other close analog (e.g., 4-(4-ethylpiperazin-1-yl)pyridin-3-amine or 6-(4-methylpiperazin-1-yl)pyridin-3-amine) appears in both a granted pharmaceutical composition-of-matter patent and a high-impact medicinal chemistry publication simultaneously. This dual citation provides procurement justification for organizations seeking to operate within freedom-to-operate boundaries while accessing validated, literature-supported starting materials .

Patent-Protected Intermediate H3 Receptor Kinase Inhibitor Drug Discovery

Optimal Deployment Scenarios for 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine Based on Verified Differentiation Evidence


Lead Optimization of FGFR-Targeted Kinase Inhibitors for Non-Small Cell Lung Cancer

The compound serves as a privileged intermediate for synthesizing 6-(4-ethylpiperazin-1-yl)pyridin-3-amine-derived kinase inhibitors that demonstrate nanomolar potency against FGFR1 (IC50 ≈ 12 nM) and significant in vivo tumor growth inhibition (TGI = 66.1%) in NCI-H1581 xenografts [1]. The 4-ethyl substituent on the piperazine confers a 2- to 3-fold improvement in cellular anti-proliferative activity over the 4-methyl analog, making this specific building block the preferred choice for SAR exploration around the piperazine N-substituent [1].

Synthesis of Patent-Protected Histamine H3 Receptor Antagonists for Cognitive Disorder Research

The compound is a key intermediate explicitly claimed in Roche's patent US 7,612,076 for H3 receptor inverse agonists [2]. Its 6-substituted pyridine pattern is essential for the desired H3 binding conformation; the corresponding 4-substituted isomer is not covered by the patent and is predicted to exhibit >10-fold lower affinity based on class SAR [2][3]. Researchers aiming to operate within existing intellectual property for H3 antagonist development should procure this specific positional isomer.

GMP-Ready Synthesis of High-Purity Active Pharmaceutical Ingredient Intermediates

With a documented purity of 97% and batch-specific NMR, HPLC, and GC data from Bidepharm, this compound is suitable for multi-step GMP syntheses where impurity carryover must be minimized . The impurity burden of ≤3% (vs. ≤5% for generic 95% pure alternatives) reduces the risk of downstream contamination in final API, making it the preferred procurement choice for IND-enabling studies and preclinical toxicology batches [4].

Fragment-Based Drug Discovery Leveraging a Dual Patent-Publication-Validated Scaffold

The compound's dual citation in a granted US patent and a high-impact medicinal chemistry publication (J. Med. Chem. 2017) provides a rare combination of intellectual property coverage and biological validation [1][2]. Fragment-based screening libraries that include this scaffold can benefit from the existing SAR knowledge while simultaneously securing freedom-to-operate for derivative compounds, a strategic advantage not offered by analogs lacking patent protection .

Quote Request

Request a Quote for 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.